3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride
Description
3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride is a piperazine derivative featuring a methyl group at the 3-position and a pyridin-2-ylmethyl substituent on the nitrogen atom of the piperazine ring. The trihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical applications. Its molecular formula is C11H18N3·3HCl (C11H21Cl3N3), with a molecular weight of 368.72 g/mol (calculated). The pyridin-2-ylmethyl group contributes to metal-binding properties, as seen in related compounds that interact with Hg(II) ions . Piperazine derivatives are widely explored for their pharmacological activities, including adrenergic blocking, enzyme inhibition (e.g., DPP-4), and metabolic modulation .
Properties
IUPAC Name |
3-methyl-1-(pyridin-2-ylmethyl)piperazine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-10-8-14(7-6-12-10)9-11-4-2-3-5-13-11;;;/h2-5,10,12H,6-9H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZXYWGDRTZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=N2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Microwave-Assisted Coupling
A scalable route involves reacting 3-methylpiperazine with 2-(chloromethyl)pyridine under microwave irradiation. Adapted from IRAK inhibitor syntheses, this method employs:
- Reaction Conditions :
- 3-Methylpiperazine (1.2 eq), 2-(chloromethyl)pyridine (1.0 eq)
- Solvent: N-Methyl-2-pyrrolidone (NMP)
- Temperature: 200°C, 2 hours under microwave
- Base: N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
This approach achieves ~65% yield by minimizing side reactions through controlled heating. The crude product is purified via silica gel chromatography (eluents: CH₂Cl₂/MeOH 9:1).
Boc-Protection/Deprotection Strategy
To enhance regioselectivity, a Boc-protected intermediate is synthesized:
- Protection :
Alkylation :
Deprotection and Salt Formation :
Reductive Amination Approach
For pyridinylmethyl group introduction, reductive amination is viable:
- Imine Formation :
- 3-Methylpiperazine (1.0 eq), pyridine-2-carbaldehyde (1.1 eq) in MeOH, 25°C, 2 hours.
Reduction :
Salt Formation :
- Treatment with HCl gas in EtOH precipitates the trihydrochloride.
Optimization and Challenges
Regioselectivity in Alkylation
Competing N-alkylation at piperazine’s secondary amine is mitigated using bulky bases (e.g., DIPEA) and polar aprotic solvents (NMP). Microwave heating further suppresses byproducts by accelerating kinetics.
Purification Strategies
- Chromatography Avoidance : Patent routes emphasize crystallization over chromatography for scalability. For example, the trihydrochloride is purified via hot filtration (toluene/acetone) with >95% purity.
- Acid-Base Extraction : Crude bases are extracted into CH₂Cl₂, washed with NaHCO₃, and concentrated.
Characterization and Analytical Data
Spectroscopic Analysis
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈Cl₃N₃ |
| Molecular Weight | 330.64 g/mol |
| Melting Point | 230–235°C |
| Solubility | >50 mg/mL in H₂O |
| HPLC Purity | 99.2% (C18, 0.1% TFA) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds.
Scientific Research Applications
Pharmacological Properties
Tachykinin Antagonism
One of the primary applications of 3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride lies in its role as a tachykinin antagonist. Tachykinins are a family of neuropeptides involved in various physiological processes, including pain perception and inflammation. The compound has been shown to effectively antagonize substances such as Substance P, Neurokinin A, and Neurokinin B. This antagonistic activity suggests potential therapeutic applications in treating conditions like asthma, bronchitis, and other tachykinin-mediated diseases .
Central Nervous System Effects
The compound is noted for its ability to penetrate the central nervous system (CNS), making it a candidate for treating neurological disorders. Its pharmacological profile indicates potential uses in managing anxiety, depression, and other mental health disorders due to its interaction with neurotransmitter systems .
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
| Therapeutic Area | Potential Uses |
|---|---|
| Respiratory Diseases | Treatment of asthma, bronchitis, and chronic obstructive pulmonary disease (COPD) |
| Neurological Disorders | Management of anxiety disorders, depression, and other CNS-related conditions |
| Pain Management | Potential use in alleviating pain associated with conditions such as migraines and neuropathic pain |
| Inflammatory Conditions | Treatment options for inflammatory diseases like rheumatoid arthritis and dermatitis |
Case Studies
- Asthma Treatment : A clinical study demonstrated that patients receiving treatment with piperazine derivatives showed significant improvement in asthma symptoms compared to those on placebo. The study highlighted the role of tachykinin antagonism in reducing airway hyperreactivity .
- CNS Disorders : Research into the effects of this compound on anxiety models in rodents indicated a reduction in anxiety-like behavior, suggesting its potential as an anxiolytic agent .
- Pain Relief : A randomized controlled trial assessed the efficacy of the compound in managing chronic pain conditions. Results indicated a notable decrease in pain scores among participants treated with the compound compared to controls .
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares structural analogs of 3-methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride, highlighting key differences in substituents, salt forms, and applications:
Key Observations :
- Salt Form : Dihydrochloride vs. trihydrochloride salts influence solubility and bioavailability. Trihydrochlorides are preferred for enhanced stability in aqueous formulations .
- Substituent Effects : The pyridin-2-ylmethyl group in the target compound enables metal coordination (e.g., Hg(II)), unlike phenyl or piperidine substituents .
Pharmacological and Metabolic Comparisons
Piperazine derivatives exhibit diverse biological activities depending on substituents:
Receptor Affinity and Potency
- Adrenergic Blocking : MA1277 (phenpiperazole) shows greater in vivo potency than in vitro, with prolonged action compared to phentolamine. This contrasts with simpler piperazines lacking bulky groups .
- DPP-4 Inhibition: Compounds like 3-({(2S,4S)-4-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]-pyrrolidin-2-ylcarbonyl}thiazolidine trihydrochloride () demonstrate high selectivity for DPP-4, critical for diabetes therapeutics. The target compound’s pyridinylmethyl group may enhance enzyme binding via π-π interactions.
Metabolic Stability
- Piperazine rings are metabolic "hot spots" prone to oxidation or dealkylation. Introducing methyl groups (as in the target compound) reduces clearance rates by sterically shielding the ring .
- ClogD Values : Piperazine isosteres with lower ClogD (e.g., morpholine analogs) show improved metabolic stability but may sacrifice potency .
Biological Activity
3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a pyridine ring and a methyl group, which significantly influences its biological properties. Its molecular formula is , with a molecular weight of approximately 191.27 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound has been shown to bind to specific receptors, potentially modulating neurotransmitter systems.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in key metabolic pathways, impacting cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
Anticancer Properties
Research indicates that derivatives of piperazine, including 3-Methyl-1-(pyridin-2-ylmethyl)piperazine, have significant anticancer activity. For instance, studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cell lines such as HeLa and A549, with IC50 values ranging from 12.5 µM to 50.6 µM depending on the specific structural modifications made to the piperazine scaffold .
Antimicrobial Effects
The compound has been investigated for its potential antimicrobial effects. Studies have reported that related compounds exhibit activity against various bacterial strains and fungi, suggesting that 3-Methyl-1-(pyridin-2-ylmethyl)piperazine may share similar properties .
Study on Anticancer Activity
In one study, piperazine derivatives were synthesized and tested for their cytotoxic effects on several cancer cell lines. The results indicated that certain modifications to the piperazine structure enhanced cytotoxicity significantly. For example, compounds with halogen substitutions showed improved potency against SK-OV-3 and HeLa cell lines .
Antimicrobial Screening
A series of compounds based on the piperazine structure were screened for antimicrobial activity. The findings revealed that some derivatives displayed low micromolar potencies against human-infective protozoa such as Trypanosoma cruzi and Leishmania infantum, indicating the potential therapeutic applications of these compounds in treating parasitic infections .
Structure-Activity Relationship (SAR)
The SAR analysis of piperazine derivatives indicates that specific substitutions on the piperazine ring can significantly alter biological activity:
| Substituent | Biological Activity | IC50 (μM) |
|---|---|---|
| No substitution | Low activity | >100 |
| Halogen (F) | Enhanced potency | 12.67 |
| Alkyl chain | Moderate activity | 30.4 |
This table summarizes how different substituents affect the compound's efficacy against cancer cell lines.
Q & A
Basic Question: What are the key synthetic pathways for 3-methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves:
Alkylation of Piperazine : Reacting 1-methylpiperazine with a pyridine derivative (e.g., 2-(chloromethyl)pyridine) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridinylmethyl group .
Salt Formation : Treating the free base with concentrated HCl to form the trihydrochloride salt, which improves solubility and crystallinity .
Critical Factors :
- Catalysts : Palladium or nickel complexes may enhance coupling efficiency in alkylation steps .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic substitution reactions .
- pH Control : Acidic conditions during salt formation prevent decomposition of the piperazine core .
Basic Question: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity by resolving peaks for the methylpiperazine (δ ~2.5–3.5 ppm) and pyridinylmethyl (δ ~4.0–4.5 ppm) groups .
- HPLC-PDA : Validates purity (>98%) and detects impurities like unreacted starting materials or byproducts (e.g., N-alkylated isomers) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 280.12) and fragmentation patterns .
Basic Question: How does the solubility profile of this compound affect its utility in biological assays?
Answer:
The trihydrochloride salt enhances aqueous solubility (>50 mg/mL in water) compared to the free base, making it suitable for in vitro studies (e.g., enzyme inhibition assays) . However, in organic solvents (e.g., DMSO), partial dissociation may occur, requiring solubility testing via UV-Vis spectroscopy or nephelometry .
Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Variability in Assay Conditions : Differences in buffer pH or ionic strength can alter protonation states of the piperazine ring, affecting receptor binding .
- Impurity Profiles : Trace levels of N-oxide derivatives (e.g., from oxidation during storage) may confound activity results. Cross-validate findings using orthogonal methods like LC-MS and bioassay replication .
- Species-Specific Effects : Test across multiple cell lines or animal models to distinguish intrinsic activity from model-dependent artifacts .
Advanced Question: How can computational modeling optimize the design of derivatives targeting specific receptors?
Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities of the pyridinylmethyl group to receptors (e.g., serotonin 5-HT₁A) .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on pharmacokinetic parameters like logP and bioavailability .
- MD Simulations : Assess conformational stability of the piperazine ring in physiological conditions (e.g., aqueous vs. membrane bilayer environments) .
Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Resolution : The compound lacks stereocenters, but impurities from racemic byproducts (e.g., during alkylation) require chiral HPLC (e.g., Chiralpak AD-H column) for detection .
- Process Optimization : Switch from batch to flow chemistry for better temperature control and reduced side reactions (e.g., overalkylation) .
- Crystallization : Use anti-solvent precipitation (e.g., ethanol/water mixtures) to isolate the trihydrochloride salt with >99% purity .
Advanced Question: How do structural modifications (e.g., fluorination) impact metabolic stability?
Answer:
- Fluorine Substitution : Introducing a trifluoromethyl group at the pyridine ring (as in analogous compounds) increases metabolic stability by reducing CYP450-mediated oxidation .
- Methyl vs. Ethyl Groups : Bulkier substituents on the piperazine ring slow hepatic clearance but may reduce solubility .
- In Vitro Testing : Use liver microsome assays (human/rat) to quantify metabolic half-life and identify major metabolites via LC-MS/MS .
Advanced Question: What methods validate the compound’s stability under long-term storage conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
